molecular formula C22H35N5O8 B12556446 L-Threonyl-L-seryl-L-lysyl-L-tyrosine CAS No. 164984-84-3

L-Threonyl-L-seryl-L-lysyl-L-tyrosine

Cat. No.: B12556446
CAS No.: 164984-84-3
M. Wt: 497.5 g/mol
InChI Key: JJIQXUOABSKMIJ-QNHTTWNFSA-N
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Description

L-Threonyl-L-seryl-L-lysyl-L-tyrosine is a tetrapeptide composed of four amino acids: L-threonine (Thr), L-serine (Ser), L-lysine (Lys), and L-tyrosine (Tyr). Its molecular formula is C₂₂H₃₄N₆O₉ (calculated based on analogous structures in and ), with a molecular weight of approximately 526.55 g/mol. The sequence (Thr-Ser-Lys-Tyr) confers unique physicochemical properties, including amphipathicity due to the polar hydroxyl groups of Thr and Ser, the positively charged lysine side chain, and the aromatic tyrosine residue.

Properties

CAS No.

164984-84-3

Molecular Formula

C22H35N5O8

Molecular Weight

497.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C22H35N5O8/c1-12(29)18(24)21(33)27-17(11-28)20(32)25-15(4-2-3-9-23)19(31)26-16(22(34)35)10-13-5-7-14(30)8-6-13/h5-8,12,15-18,28-30H,2-4,9-11,23-24H2,1H3,(H,25,32)(H,26,31)(H,27,33)(H,34,35)/t12-,15+,16+,17+,18+/m1/s1

InChI Key

JJIQXUOABSKMIJ-QNHTTWNFSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-seryl-L-lysyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using coupling reagents like HBTU or DIC.

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-seryl-L-lysyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can be modified through acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Acyl chlorides or alkyl halides.

Major Products

    Oxidation: Dityrosine.

    Reduction: Free thiols.

    Substitution: Acylated or alkylated peptides.

Scientific Research Applications

L-Threonyl-L-seryl-L-lysyl-L-tyrosine has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Threonyl-L-seryl-L-lysyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like cell signaling, metabolism, and immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Sequence Differences

Key structural analogs differ in amino acid sequence, substitutions, or side-chain modifications. Examples include:

Compound Name Sequence/Modification Molecular Formula Molecular Weight (g/mol) Key Features (References)
L-Tyrosine, L-lysyl-L-threonyl- Lys-Thr-Tyr C₁₉H₃₀N₄O₆ 410.46 Positively charged lysine precedes Thr; lacks Ser
L-Threonyl-L-leucylglycyl-L-tyrosine Thr-Leu-Gly-Tyr C₂₃H₃₈N₆O₈ 550.59 Leu and Gly replace Ser and Lys; hydrophobic Leu enhances membrane affinity
Glycyl-L-threonyl-L-lysyl-L-arginyl-L-tyrosyl-L-methionine Gly-Thr-Lys-Arg-Tyr-Met C₃₂H₅₄N₁₀O₉S 754.90 Addition of Arg (positively charged) and Met (sulfur-containing) alters redox activity
L-Tyrosine, N-acetyl-L-phenylalanyl-L-tyrosine Ac-Phe-Tyr C₂₀H₂₂N₂O₅ 370.41 Acetylated N-terminus and Phe substitution; enhanced stability against proteases
Enzyme Interactions
  • Lysyl Oxidase (LOX) Modulation : Compounds containing lysine (e.g., L-Threonyl-L-seryl-L-lysyl-L-tyrosine) may interact with LOX, an enzyme critical in extracellular matrix remodeling. LOX overexpression correlates with cancer invasiveness (). The lysine residue in the tetrapeptide could serve as a substrate or inhibitor, though this requires experimental validation.
  • Tyrosinase Activity : Tyrosine-containing peptides may influence melanin synthesis or thyroid hormone production (). Analogues with methylated tyrosine (e.g., 3-Methyl-L-tyrosine, ) show reduced enzymatic processing due to steric hindrance.

Key Research Findings

  • LOX and Cancer: LOX inhibition via β-aminopropionitrile reduces invasiveness in breast cancer cells ().
  • Sequence-Dependent Bioactivity : The presence of Arg (e.g., in Gly-Thr-Lys-Arg-Tyr-Met, ) enhances binding to anionic membranes, while Leu substitutions (e.g., Thr-Leu-Gly-Tyr, ) increase hydrophobicity.
  • Synthetic Challenges : Acetylation or benzylation of terminal residues () improves stability but may reduce bioavailability.

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